3-Aminopyridine-2-carboxylic acid methyl ester N-oxide
Description
3-Aminopyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C7H8N2O2 . It can be used as an intermediate in organic synthesis and pharmaceutical development, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of 3-Aminopyridine-2-carboxylic acid methyl ester involves the reaction of 3-aminopyridine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid . The reaction mixture is heated under reflux for 5 days, then concentrated under reduced pressure. Water is added to the mixture, and sodium carbonate is added until foaming ceases. The mixture is then extracted with dichloromethane, and the organic layer is dried over sodium sulfate. The solvent is evaporated under reduced pressure to yield methyl 3-aminopyridine-2-carboxylate .Molecular Structure Analysis
The molecular structure of 3-Aminopyridine-2-carboxylic acid methyl ester is characterized by the presence of a pyridine ring, an amine group, a carboxylic acid methyl ester group, and an N-oxide group . The 1H-NMR spectrum shows signals at 3.95 (3H,s), 5.72 (2H,brs), 7.03 (1H,dd,J=0.99,8.35Hz), 7.18-7.21 (1H,m), and 8.05 (1H,dd,J=0.96,4.04Hz) .Physical and Chemical Properties Analysis
3-Aminopyridine-2-carboxylic acid methyl ester has a predicted boiling point of 317.3±22.0 °C and a predicted density of 1.238±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its pKa is predicted to be 2.65±0.10 .Properties
IUPAC Name |
methyl 3-amino-1-oxidopyridin-1-ium-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(10)6-5(8)3-2-4-9(6)11/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAWQCQJDXWSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=[N+]1[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572061 | |
Record name | Methyl 3-amino-1-oxo-1lambda~5~-pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213208-44-7 | |
Record name | Methyl 3-amino-1-oxo-1lambda~5~-pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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